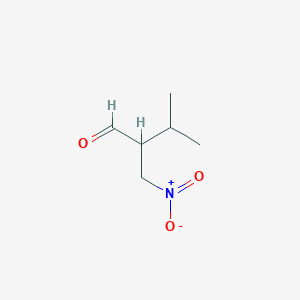
Butanal, 3-methyl-2-(nitromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 3-methyl-2-(nitromethyl)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a nitromethyl group attached to the second carbon of the butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3-methyl-2-(nitromethyl)- can be achieved through several methods. One common approach involves the nitration of 3-methylbutanal using nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Butanal, 3-methyl-2-(nitromethyl)- may involve large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Butanal, 3-methyl-2-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methyl-2-(nitromethyl)butanoic acid.
Reduction: 3-methyl-2-(aminomethyl)butanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanal, 3-methyl-2-(nitromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butanal, 3-methyl-2-(nitromethyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitromethyl group can undergo reduction or substitution, leading to the formation of reactive intermediates that can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butanal, 3-methyl-: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
Butanal, 2-methyl-: Similar structure but with the methyl group on the second carbon, leading to different reactivity and properties.
Butanal, 3-nitro-: Contains a nitro group but lacks the additional methyl group, affecting its chemical behavior.
Uniqueness
Butanal, 3-methyl-2-(nitromethyl)- is unique due to the presence of both a nitromethyl and a methyl group, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wider range of chemical transformations and interactions compared to its similar counterparts.
Properties
CAS No. |
143357-71-5 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-methyl-2-(nitromethyl)butanal |
InChI |
InChI=1S/C6H11NO3/c1-5(2)6(4-8)3-7(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
PLJXXNBFGJWTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
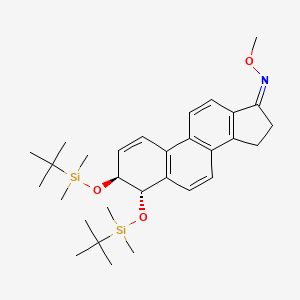

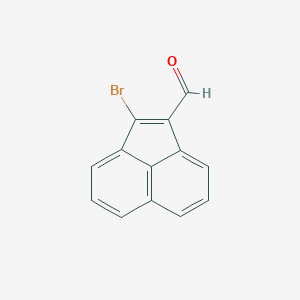
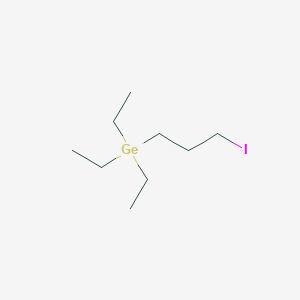
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)
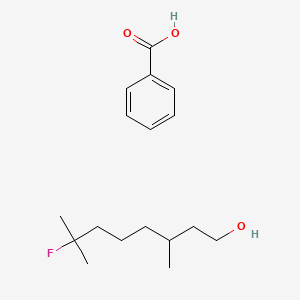
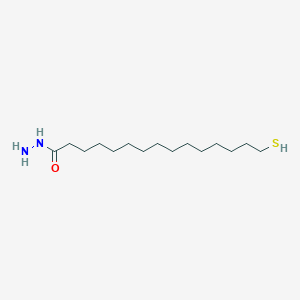
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
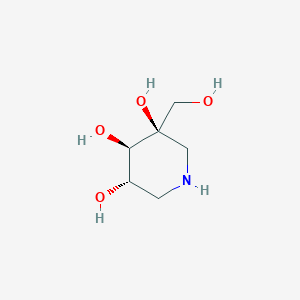
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
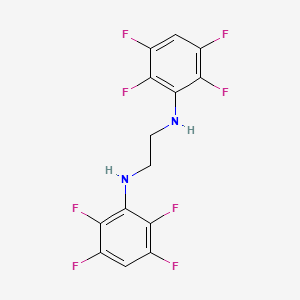
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)
